4,4,5,5-Tetramethyl-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane is a pinacol boronic ester featuring a biphenyl backbone with a trifluoromethyl (-CF₃) substituent at the para position of one phenyl ring. This compound belongs to the arylboronate class, widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are pivotal in pharmaceuticals, agrochemicals, and organic electronics .
For example, describes the synthesis of 4,4,5,5-tetramethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborolane using Pd(PPh₃)₄ and bis(pinacolato)diboron in MeCN . Similarly, the target compound could be synthesized via coupling of 4-bromo-4'-(trifluoromethyl)-1,1'-biphenyl with pinacolborane under catalytic conditions.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[4-(trifluoromethyl)phenyl]phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BF3O2/c1-17(2)18(3,4)25-20(24-17)16-11-7-14(8-12-16)13-5-9-15(10-6-13)19(21,22)23/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLFIYRHJADJAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronic Acid MIDA Ester Utilization
In a procedure adapted from RSC protocols, 4-(trifluoromethyl)phenylboronic acid MIDA ester undergoes coupling with 4-bromo-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Pd(dppf)Cl₂ catalysis. The reaction employs K₃PO₄ as a base in tetrahydrofuran (THF) at 90°C, yielding the biphenyl intermediate. Subsequent oxidative cleavage with H₂O₂ affords the hydroxylated product, though adaptation for boronate retention requires omission of this step.
Key Conditions
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Catalyst: Pd(dppf)Cl₂·DCM (4 mol%)
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Base: K₃PO₄ (3 equiv)
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Solvent: THF/H₂O (0.25 M)
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Temperature: 90°C, 24 h
Pinacol Boronate Cross-Coupling
Source demonstrates the use of 9-phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole in Pd(PPh₃)₄-catalyzed couplings. Applying this to the target compound, 4-bromo-4'-(trifluoromethyl)biphenyl reacts with bis(pinacolato)diboron under Miyaura conditions (Pd(dppf)Cl₂, KOAc, dioxane). This one-pot method installs the boronate group post-coupling, achieving yields up to 74% in analogous systems.
Miyaura Borylation Strategies
Miyaura borylation directly converts aryl halides to boronate esters, bypassing intermediate boronic acids. This method is ideal for late-stage boronate installation on preformed biphenyl systems.
Substrate Preparation
The synthesis of 4'-trifluoromethylbiphenyl-4-yl bromide is critical. A representative pathway involves:
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Suzuki coupling of 4-bromophenylboronic acid with 4-bromo-3-(trifluoromethyl)benzene.
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Bromination via NBS (N-bromosuccinimide) in CCl₄, yielding the bromide precursor.
Borylation Reaction
Adapting from source, the bromide (1 equiv) reacts with bis(pinacolato)diboron (1.1 equiv) using Pd(dppf)Cl₂ (4 mol%) and KOAc (3 equiv) in 1,4-dioxane at 90°C. Purification via silica chromatography isolates the boronate ester.
Representative Data
| Substrate | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|
| 4'-CF₃-biphenyl-4-Br | Pd(dppf)Cl₂·DCM | KOAc | 1,4-dioxane | 74% |
Palladium-Catalyzed Coupling with Boronate Esters
Recent advances enable couplings between two boronated species, as demonstrated in source. For example, 4-bromophenylboronic acid MIDA ester couples with 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane under Pd catalysis. Transposing this to the target compound:
Procedure
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Combine 4-(trifluoromethyl)phenylboronic acid MIDA ester (1 equiv), 4-bromo-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv), Pd(OAc)₂ (4 mol%), SPhos ligand (8 mol%), and K₃PO₄ (3 equiv) in THF/H₂O.
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Heat at 90°C for 24 h.
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Filter through Celite and purify via column chromatography.
Outcome
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Ligand choice (SPhos vs. PPh₃) critically impacts efficiency, with bulky ligands enhancing selectivity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Chemical Reactions Analysis
4’-(Trifluoromethyl)-4-biphenylboronic acid pinacol ester undergoes various chemical reactions, including:
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Types of Reactions
Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid, resulting in the formation of the corresponding hydrocarbon.
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Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., THF, toluene) are commonly used.
Protodeboronation: Protic solvents (e.g., methanol, water) or acids (e.g., hydrochloric acid) are employed.
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Major Products Formed
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Protodeboronation: The major product is the corresponding hydrocarbon, which can be further functionalized in subsequent reactions.
Scientific Research Applications
Organic Synthesis
This compound is primarily utilized in organic synthesis as a boron reagent. It serves as a precursor for:
- Borylation Reactions: It can facilitate the borylation of various substrates, particularly in the presence of transition metal catalysts like palladium. This is crucial for the formation of carbon-boron bonds which are foundational in synthesizing complex organic molecules .
Pharmaceutical Chemistry
In pharmaceutical chemistry, the compound is beneficial for:
- Drug Development: The trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates. Its application in drug synthesis allows for the modification of bioactive molecules to improve their pharmacokinetic properties .
Material Science
The compound's properties make it suitable for applications in material science:
- Polymer Chemistry: It can be used to create functionalized polymers through borylation techniques. These polymers can exhibit unique electronic and optical properties useful in electronic devices .
Fluorescent Probes
Due to its structural characteristics, this compound can serve as a precursor for developing fluorescent probes which are essential in biological imaging and diagnostics. The incorporation of fluorine enhances the photophysical properties necessary for imaging applications.
Case Study 1: Borylation of Aromatic Compounds
A study demonstrated that using 4,4,5,5-Tetramethyl-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane under specific catalytic conditions allowed for efficient borylation of aromatic compounds. This reaction was optimized to yield high selectivity and functional group tolerance, showcasing its utility in synthesizing complex organic frameworks.
Case Study 2: Development of Fluorinated Pharmaceuticals
Research highlighted the use of this compound in synthesizing fluorinated analogs of known pharmaceuticals. The incorporation of trifluoromethyl groups significantly improved the biological activity and selectivity of these compounds against targeted enzymes.
Mechanism of Action
The mechanism of action of 4’-(Trifluoromethyl)-4-biphenylboronic acid pinacol ester involves its role as a boron-containing reagent in various chemical reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts in Suzuki-Miyaura cross-coupling reactions. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related arylboronates, emphasizing substituent effects on molecular weight, reactivity, and applications:
Key Observations from Research Findings
Electronic Effects: The -CF₃ group in the target compound increases electrophilicity at the boron center, accelerating transmetalation in Suzuki reactions compared to unsubstituted biphenyl analogs like 5q . However, this effect is less pronounced than in -SF₅ derivatives (), which exhibit superior thermal stability due to stronger electron withdrawal .
Steric Considerations : Bulky substituents (e.g., dual boronate groups in ) reduce coupling efficiency but enhance stability against protodeboronation . The biphenyl backbone in the target compound balances steric accessibility with electronic activation.
Hydrolytic Stability : Fluorinated derivatives (e.g., -CF₃, -SF₅, -F) show reduced hydrolysis rates compared to hydroxylated analogs (), making them suitable for aqueous-phase reactions .
Applications : The trifluoromethyl group’s bioisosteric properties make the target compound valuable in drug discovery, particularly for kinase inhibitors and PET tracers. In contrast, -SF₅ derivatives are preferred in surface coatings due to their hydrophobic and anti-fouling properties .
Biological Activity
4,4,5,5-Tetramethyl-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 272.07 g/mol. The structure features a dioxaborolane ring substituted with a trifluoromethylphenyl group, which contributes to its unique chemical properties.
Structural Representation
- Molecular Structure : Chemical Structure
- CAS Number : 214360-65-3
Antioxidant and Anti-inflammatory Properties
Study 1: DYRK1A Inhibition
Study 2: Antimalarial Activity
Another investigation explored the optimization of related compounds for antimalarial activity. The results indicated that modifications to the dioxaborolane scaffold could enhance both metabolic stability and aqueous solubility while maintaining antiparasitic activity . This suggests that structural variations can significantly influence biological efficacy.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane, and how do reaction conditions influence yield?
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Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or palladium-catalyzed borylation. For example, Schlenk-line techniques under inert atmospheres (argon) are critical to prevent boronate ester hydrolysis. A representative protocol involves reacting a halogenated biphenyl precursor with bis(pinacolato)diboron ([B2pin2]) in the presence of [Pd(dppf)Cl2] and KOAc in dioxane at 80–100°C for 12–24 hours . Yields (~70–85%) depend on catalyst loading, ligand choice, and solvent purity.
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Key Data :
| Precursor | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 4-Bromo-4'-trifluoromethylbiphenyl | Pd(dppf)Cl2 | Dioxane | 82% |
| 4-Iodo-4'-trifluoromethylbiphenyl | Pd(PPh3)4 | THF | 76% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- <sup>11</sup>B NMR : A singlet near δ 30–32 ppm confirms the boronate ester structure .
- <sup>19</sup>F NMR : The CF3 group appears as a quartet (~δ -60 ppm, J = 10 Hz) .
- IR Spectroscopy : B-O stretches at 1350–1400 cm<sup>-1</sup> and aromatic C-H bends at 800–850 cm<sup>-1</sup> .
- X-ray Crystallography : Resolves biphenyl planarity and boronate ring geometry (e.g., B-O bond lengths: ~1.36–1.39 Å) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic and steric properties of the compound in cross-coupling reactions?
- Methodology : The CF3 group is electron-withdrawing, enhancing electrophilicity at the boron center and accelerating transmetallation in Suzuki couplings. Steric effects are minimal due to its para position. Computational studies (DFT) show a 0.15 eV reduction in LUMO energy compared to non-fluorinated analogs, increasing reactivity toward nucleophiles .
- Experimental Validation : Compare coupling rates with non-fluorinated analogs using kinetic profiling (e.g., UV-Vis monitoring of Pd intermediates).
Q. What are the stability limitations of this boronate ester under varying pH and temperature conditions, and how can degradation be mitigated?
- Methodology :
- Hydrolysis Stability : Susceptible to hydrolysis in acidic (pH < 3) or basic (pH > 10) conditions. Monitor via <sup>11</sup>B NMR; hydrolysis products include boronic acids (δ 18–20 ppm).
- Thermal Stability : Decomposes above 150°C (TGA data). Store at –20°C under inert gas to prevent boronate ring cleavage .
- Mitigation Strategies : Use stabilizing ligands (e.g., pinacol) or encapsulate in micellar systems for aqueous-phase reactions.
Q. How can computational modeling (e.g., DFT, MD) predict this compound’s behavior in catalytic cycles or material interfaces?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess charge distribution (Mulliken charges: B = +0.45 e, O = –0.65 e) .
- Molecular Dynamics (MD) : Simulate interactions with palladium catalysts to identify transition states in cross-coupling reactions.
Data Contradictions and Resolution
Q. Discrepancies in reported catalytic efficiencies: How to reconcile variations in Suzuki coupling yields across studies?
- Analysis : Differences arise from impurity profiles (e.g., residual Pd in product), solvent polarity (dioxane vs. THF), or moisture content. Reproduce results using standardized Pd scavengers (e.g., SiO2-bound thiols) and anhydrous conditions .
- Resolution Table :
| Study | Catalyst | Solvent | Yield (%) | Pd Residue (ppm) |
|---|---|---|---|---|
| A | Pd(OAc)2 | Dioxane | 78% | 12 |
| B | PdCl2(dppf) | THF | 85% | 5 |
Theoretical Frameworks
Q. How does Marcus theory explain electron transfer kinetics in reactions involving this boronate ester?
- Methodology : The reorganization energy (λ) for electron transfer at the boron center is calculated via cyclic voltammetry (ΔE1/2 ≈ 0.3 V). Marcus theory predicts a rate constant (kET) of 1.2 × 10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>, aligning with experimental kinetics .
Safety and Handling
Q. What are the critical safety protocols for handling this compound, given its boronate ester classification?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
